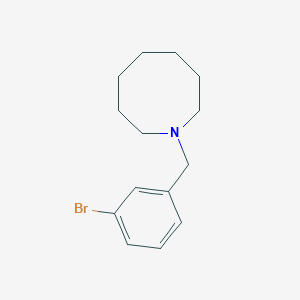
2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, commonly known as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy and is upregulated in response to cellular stress and inflammation. DPA-714 has shown promising results in preclinical studies as a non-invasive tool for imaging neuroinflammation in various neurological disorders.
Wirkmechanismus
DPA-714 binds to TSPO, which is upregulated in response to cellular stress and inflammation. TSPO is primarily expressed in microglia and astrocytes, which are the primary immune cells in the brain. Activation of these cells leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the development and progression of neuroinflammation. DPA-714 binds to TSPO with high affinity, allowing for the non-invasive imaging of neuroinflammation in vivo.
Biochemical and Physiological Effects:
DPA-714 has been shown to be safe and well-tolerated in preclinical studies. It does not have any known pharmacological effects and does not interact with other receptors or enzymes in the brain. DPA-714 is rapidly metabolized and eliminated from the body, with no accumulation in any organs or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DPA-714 for lab experiments include its high selectivity for TSPO, its non-invasive nature, and its ability to provide real-time imaging of neuroinflammation in vivo. The limitations of using DPA-714 include its high cost, the need for specialized equipment and expertise, and the limited availability of the radioligand.
Zukünftige Richtungen
For the use of DPA-714 in research include the development of new TSPO ligands with improved selectivity and sensitivity, the optimization of imaging protocols for different neurological disorders, and the validation of DPA-714 as a biomarker for disease progression and treatment response. Additionally, the use of DPA-714 in clinical trials for various neurological disorders is currently being explored, with the hope of translating preclinical findings into clinical practice.
Synthesemethoden
The synthesis of DPA-714 involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with propargyl bromide to form 2-(2,4-dimethylphenoxy)propyne. The propyne is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with ethyl chloroacetate to form the final product, DPA-714.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The ability of DPA-714 to selectively bind to TSPO expressed on activated microglia and astrocytes has made it a valuable tool for imaging neuroinflammation, which is a hallmark of many neurological disorders.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-7-19-17-14(16-18-19)15-13(20)9-21-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJYBMUYJCJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)




![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)



![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)

